N'-phosphoguanidinoethyl methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-phosphoguanidinoethyl methyl hydrogen phosphate is a member of guanidinoethyl methyl phosphates. It is a conjugate acid of a N'-phosphonatoguanidinoethyl methyl phosphate(2-).
Scientific Research Applications
Enzymatic Reaction Mechanisms
- Phosphodiester Hydrolysis: A study investigated the alkaline hydrolysis of methyl p-nitrophenyl phosphate in aqueous solution and in the active site of nucleotide pyrophosphatase/phosphodiesterase (NPP). The research found different reaction mechanisms depending on the environment, highlighting the specific interactions and environmental effects on the enzymatic process of phosphodiester hydrolysis. This provides insights into the reaction mechanisms of related phosphate compounds like N'-phosphoguanidinoethyl methyl hydrogen phosphate in enzymatic processes (López-Canut et al., 2010).
Material Degradation and Formation
- Decomposition Mechanisms on Metal Surfaces: Research on Tricresyl Phosphate (TCP), a related phosphate compound, detailed the decomposition mechanisms on iron surfaces, showing how different conditions lead to different decomposition products. Understanding these mechanisms can aid in comprehending the stability and reactivity of similar compounds like this compound under various conditions (Osei‐Agyemang et al., 2018).
Atmospheric Chemistry
- Production by Simulated Lightning: A study explored the production of phosphine and methylphosphine by simulated lightning, investigating the atmospheric phosphorus cycle and the formation of condensation nuclei for clouds. The findings provide insights into the natural mechanisms that could influence the behavior and lifecycle of related phosphorus-containing compounds in atmospheric conditions (Glindemann et al., 2004).
Molecular and Structural Analysis
- Crystal Structure and Spectroscopic Properties: Research on N-methylmorpholine betaine phosphate examined its crystal and molecular structure, revealing specific hydrogen bonding patterns. Such structural analyses can be crucial for understanding the physical and chemical properties of related compounds like this compound (Dega-Szafran et al., 2000).
Properties
Molecular Formula |
C4H13N3O7P2 |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
[[N'-[2-[hydroxy(methoxy)phosphoryl]oxyethyl]carbamimidoyl]amino]phosphonic acid |
InChI |
InChI=1S/C4H13N3O7P2/c1-13-16(11,12)14-3-2-6-4(5)7-15(8,9)10/h2-3H2,1H3,(H,11,12)(H5,5,6,7,8,9,10) |
InChI Key |
SKVVAASQKFJYKN-UHFFFAOYSA-N |
SMILES |
COP(=O)(O)OCCN=C(N)NP(=O)(O)O |
Canonical SMILES |
COP(=O)(O)OCCN=C(N)NP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.